4-(Hydroxymethyl)quinolin-8-ol chemical structure and properties
4-(Hydroxymethyl)quinolin-8-ol chemical structure and properties
Topic: 4-(Hydroxymethyl)quinolin-8-ol: Chemical Structure, Synthesis, and Functional Properties
Abstract
4-(Hydroxymethyl)quinolin-8-ol (C₁₀H₉NO₂) represents a critical functional derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. Distinguished by a primary alcohol moiety at the C4 position, this compound retains the potent bidentate chelating ability of the parent heterocycle while introducing a versatile handle for solubility modulation and further synthetic elaboration. This technical guide provides a comprehensive analysis of its structural properties, synthesis pathways via 4-carboxylic acid reduction, coordination chemistry with transition metals, and applications in metalloenzyme inhibition and material science.
Chemical Structure & Molecular Properties[1][2][3][4]
The core architecture of 4-(hydroxymethyl)quinolin-8-ol consists of a bicyclic naphthalene-like system where one carbon is replaced by nitrogen (quinoline), functionalized with a hydroxyl group at C8 and a hydroxymethyl group at C4.
Structural Analysis
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Chelation Site: The proximity of the phenolic oxygen (C8-OH) and the pyridine nitrogen (N1) creates a five-membered chelate ring upon deprotonation, capable of binding divalent and trivalent metal ions (Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺).
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Electronic Effects: The hydroxymethyl group at C4 acts as a weak electron-donating group by induction, potentially increasing the pKa of the pyridinic nitrogen slightly compared to the parent 8-HQ.
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Solubility: The -CH₂OH moiety significantly enhances polarity and hydrogen-bonding capacity, improving aqueous solubility relative to 4-methyl-8-hydroxyquinoline.
Physicochemical Data (Predicted & Experimental)
| Property | Value / Description |
| IUPAC Name | 4-(Hydroxymethyl)quinolin-8-ol |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| CAS Number | Not widely commercialized; derivative of CAS 55698-67-4 (Acid) |
| pKa (OH) | ~9.8 - 10.0 (Phenolic) |
| pKa (NH⁺) | ~5.0 - 5.2 (Pyridinium) |
| LogP | ~1.2 - 1.5 (Predicted) |
| H-Bond Donors | 2 (Phenolic OH, Primary Alcohol OH) |
| H-Bond Acceptors | 3 (N, Phenolic O, Alcohol O) |
Synthesis & Manufacturing Protocols
The synthesis of 4-(hydroxymethyl)quinolin-8-ol is not a trivial one-step process from quinoline but requires the construction of the functionalized ring system or the reduction of oxidized precursors.
Primary Route: Reduction of 8-Hydroxyquinoline-4-Carboxylic Acid
The most robust synthetic pathway involves the reduction of 8-hydroxyquinoline-4-carboxylic acid (or its methyl ester), which can be derived from the condensation of isatin with pyruvate or via the modified Skraup reaction.
Step-by-Step Protocol:
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Precursor Preparation: Synthesize 8-hydroxyquinoline-4-carboxylic acid via the Pfitzinger reaction (reaction of isatin with pyruvate under basic conditions, followed by decarboxylation if necessary).
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Esterification: Reflux the carboxylic acid in methanol with a catalytic amount of sulfuric acid to yield methyl 8-hydroxyquinoline-4-carboxylate .
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Reduction:
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Dissolve the ester (1.0 eq) in anhydrous THF under inert atmosphere (N₂ or Ar).
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Cool to 0°C.
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Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in THF.
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Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.
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Quench: Carefully add water, then 15% NaOH, then water (Fieser workup).
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Purification: Filter the aluminum salts, concentrate the filtrate, and purify via column chromatography (DCM:MeOH gradient).
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Alternative Route: Functionalization of 4-Chloro-8-Tosyloxyquinoline
For derivatives requiring protection of the 8-OH group during harsh steps:
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Start with 4-chloro-8-tosyloxyquinoline .
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Perform a palladium-catalyzed carbonylation or lithiation/formylation to introduce a carbon handle at C4.
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Reduce the resulting aldehyde/ester to the alcohol.
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Hydrolyze the tosyl group to restore the 8-OH.
Visualization of Synthesis Pathway
Caption: Figure 1. Synthetic pathways to 4-(Hydroxymethyl)quinolin-8-ol via carboxylic acid reduction (primary) and lithiation (alternative).
Coordination Chemistry & Mechanism
The defining feature of 4-(hydroxymethyl)quinolin-8-ol is its ability to form stable, neutral, hydrophobic complexes with divalent metal ions (M²⁺).
Chelation Mechanism
The ligand acts as a monoanionic, bidentate (N,O) donor. Upon deprotonation of the phenolic hydroxyl (pKa ~9.9), the phenolate oxygen coordinates to the metal, while the pyridine nitrogen forms a dative bond.
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Stoichiometry: Typically forms 2:1 (Ligand:Metal) complexes with M²⁺ ions (e.g., Cu(II), Zn(II)) and 3:1 complexes with M³⁺ ions (e.g., Al(III), Fe(III)).
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Stability: The 4-hydroxymethyl group does not sterically hinder the chelation site but may influence the electronic density at the nitrogen, subtly altering the stability constant (log K) compared to unsubstituted 8-HQ.
Visualization of Metal Complex
Caption: Figure 2. Coordination geometry of a 2:1 complex between 4-(hydroxymethyl)quinolin-8-ol and a divalent metal ion (M²⁺).
Biological Activity & Applications
Metalloenzyme Inhibition
The 8-hydroxyquinoline scaffold is a privileged structure for inhibiting metalloenzymes. The 4-hydroxymethyl derivative offers a unique vector for interaction:
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JMJD2 Demethylase Inhibition: Derivatives of 8-HQ, such as the 4-carboxylic acid, have been identified as inhibitors of the JMJD2 family of histone demethylases.[1] The 4-hydroxymethyl group can serve as a hydrogen bond donor within the enzyme active site, potentially enhancing selectivity over the unsubstituted scaffold [1].
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Antimicrobial Activity: Like clioquinol, this derivative likely exhibits antibacterial and antifungal activity by chelating essential trace metals (Fe, Cu) required for microbial growth or by acting as an ionophore to transport toxic levels of copper into the cell [2].
Material Science (OLEDs)
Aluminum complexes of 8-hydroxyquinoline (Alq3) are standard electron-transport materials in OLEDs.[2]
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Emission Tuning: Substituents at the C4 position modulate the HOMO-LUMO gap. The hydroxymethyl group, being electron-donating, may induce a bathochromic shift (red shift) in the fluorescence emission spectrum compared to Alq3.
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Solubility: The hydroxyl handle allows for the attachment of polymer chains, enabling the development of solution-processable OLED materials.
Experimental Protocol: Chelation Assay
Objective: To verify ligand binding to Cu(II) via UV-Vis spectroscopy.
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Preparation: Prepare a 100 µM stock solution of 4-(hydroxymethyl)quinolin-8-ol in methanol.
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Baseline: Record the UV-Vis spectrum (200–500 nm) of the ligand alone.
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Titration: Add aliquots of 10 mM CuCl₂ aqueous solution to the ligand solution.
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Observation: Monitor the appearance of a new absorption band around 380–420 nm (characteristic of the metal-to-ligand charge transfer, MLCT).
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Endpoint: Saturation of the MLCT band intensity indicates stoichiometric complex formation (typically 2:1).
References
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Discovery of ML324, a JMJD2 demethylase inhibitor. Probe Reports from the NIH Molecular Libraries Program. (2012). Describes the synthesis and activity of 8-hydroxyquinoline-4-carboxylic acid derivatives.
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Synthesis of 4-Alkoxy-8-hydroxyquinolines. Journal of Organic Chemistry. Discusses synthetic strategies for 4-substituted 8-HQs starting from 4,8-dihydroxyquinoline.
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Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. (2008). Details the chlorination and substitution at the C4 position.
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. General overview of the scaffold's properties.
